
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid is a chemical compound with the molecular formula C17H19BO4 . It is related to 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde .
Molecular Structure Analysis
The InChI code for a related compound, 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde, is 1S/C17H19BO3/c1-16(2)17(3,4)21-18(20-16)15-8-7-13-9-12(11-19)5-6-14(13)10-15/h5-11H,1-4H3 . This provides some insight into the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
Research into naphthalene derivatives, such as those synthesized by Dawson et al. (1983), has demonstrated significant activity in reversing keratinization processes and inhibiting ornithine decarboxylase induction, which are key in measuring retinoid activity. These findings highlight the potential of naphthalene-based compounds in dermatological applications and drug development for skin conditions (Dawson et al., 1983).
Fluoronaphthoic Acids Synthesis
Tagat et al. (2002) describe the synthesis of mono- and difluoronaphthoic acids, illustrating the chemical versatility and potential for creating biologically active compounds. The development of these fluorinated naphthoic acids opens avenues for creating new pharmaceuticals, given the importance of aryl carboxamides in medicinal chemistry (Tagat et al., 2002).
Antibacterial Agents Development
The work by Egawa et al. (1984) on pyridonecarboxylic acids and their antibacterial properties showcases the application of naphthalene derivatives in combating bacterial infections. Their research into novel antibacterial agents, which include modifications on the naphthalene structure, indicates the potential for developing new treatments for bacterial diseases (Egawa et al., 1984).
Building Blocks for Silicon-Based Drugs
Büttner et al. (2007) developed a new building block for creating biologically active silicon-based drugs, demonstrating the synthetic and application potential of organosilicon compounds. The synthesis of disila-bexarotene, a retinoid agonist, from a tetramethyl-dioxaborolane derivative underlines the innovative approaches in drug synthesis and design (Büttner et al., 2007).
Non-ulcerogenic Anti-inflammatory Agents
Research on naphthalene derivatives, like the work by Berk et al. (2009), has led to the development of potent non-ulcerogenic anti-inflammatory and analgesic agents. This demonstrates the compound's potential in creating safer therapeutic options for pain and inflammation management (Berk et al., 2009).
Propiedades
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BO4/c1-16(2)17(3,4)22-18(21-16)14-8-7-11-9-13(15(19)20)6-5-12(11)10-14/h5-10H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPDKZKVOAHAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

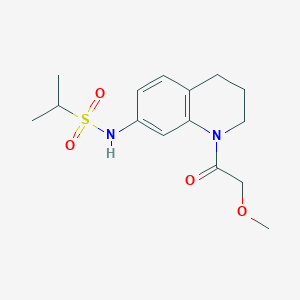
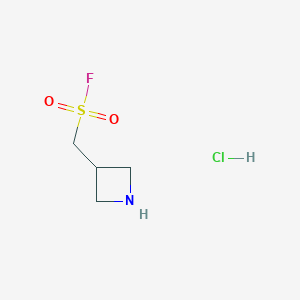
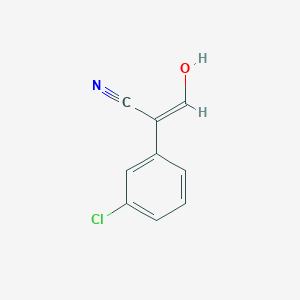
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2750875.png)
![4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2750876.png)
![N-(2-Fluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2750878.png)
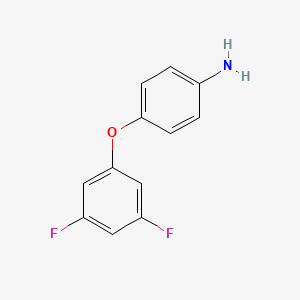
![(Z)-methyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2750881.png)
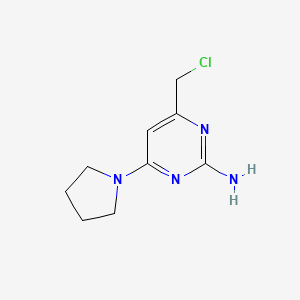
![1-methyl-2-oxo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2750885.png)
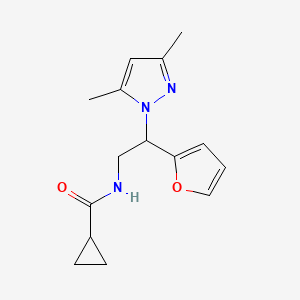

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2750889.png)
